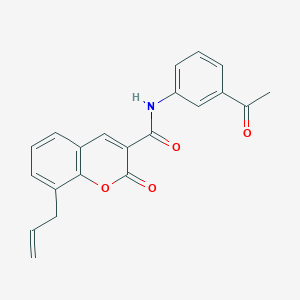![molecular formula C16H15ClN2OS B5738372 2-(4-chlorophenyl)-N-{[(3-methylphenyl)amino]carbonothioyl}acetamide](/img/structure/B5738372.png)
2-(4-chlorophenyl)-N-{[(3-methylphenyl)amino]carbonothioyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-{[(3-methylphenyl)amino]carbonothioyl}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MK-677 or Ibutamoren and is classified as a non-peptide growth hormone secretagogue.
Wirkmechanismus
MK-677 works by stimulating the release of growth hormone from the pituitary gland. It does this by binding to the ghrelin receptor, which is responsible for regulating appetite and energy balance. When MK-677 binds to the ghrelin receptor, it activates a signaling pathway that leads to the release of growth hormone. This, in turn, leads to increased levels of IGF-1, which has anabolic effects on the body.
Biochemical and Physiological Effects:
MK-677 has been shown to have a number of biochemical and physiological effects on the body. It has been shown to increase muscle mass, bone density, and overall body composition. It has also been shown to improve cognitive function and memory. MK-677 has been shown to have a positive effect on lipid metabolism, reducing LDL cholesterol levels and increasing HDL cholesterol levels. It has also been shown to have a positive effect on glucose metabolism, improving insulin sensitivity and reducing blood glucose levels.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MK-677 in lab experiments is its ability to stimulate the release of growth hormone and IGF-1, which can lead to increased muscle mass, bone density, and overall body composition. This can be useful in studying the effects of growth hormone on the body. However, one of the limitations of using MK-677 in lab experiments is its potential to cause side effects such as increased appetite, water retention, and insulin resistance. Careful consideration should be given to the dosage and duration of treatment when using MK-677 in lab experiments.
Zukünftige Richtungen
There are many future directions for research on MK-677. One potential area of research is its use in treating cognitive decline and Alzheimer's disease. Another potential area of research is its use in treating muscle wasting and osteoporosis. Further research is also needed to determine the long-term safety and efficacy of MK-677 in humans.
Synthesemethoden
The synthesis of MK-677 involves the reaction of 4-chloro-3-nitrobenzoic acid with 3-methylbenzylamine to form 2-(4-chlorophenyl)-N-(3-methylbenzyl)-3-nitrobenzamide. This compound is then reduced to the corresponding amine using tin(II) chloride and hydrochloric acid. The amine is then reacted with carbon disulfide and sodium hydroxide to form the thioamide. Finally, the thioamide is reacted with acetic anhydride to form MK-677.
Wissenschaftliche Forschungsanwendungen
MK-677 has been extensively studied for its potential applications in various fields such as growth hormone deficiency, muscle wasting, and osteoporosis. It has been shown to increase the levels of growth hormone and insulin-like growth factor 1 (IGF-1) in the body, which can lead to increased muscle mass, bone density, and overall body composition. MK-677 has also been studied for its potential use in treating cognitive decline and Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-[(3-methylphenyl)carbamothioyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2OS/c1-11-3-2-4-14(9-11)18-16(21)19-15(20)10-12-5-7-13(17)8-6-12/h2-9H,10H2,1H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHJIIPQDCJHFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(2-{2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanoyl}carbonohydrazonoyl)phenoxy]acetic acid](/img/structure/B5738306.png)
![N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5738316.png)


![N-[3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]thiourea](/img/structure/B5738350.png)

![N-[4-(aminosulfonyl)benzyl]-3-(2-thienyl)acrylamide](/img/structure/B5738360.png)
![ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5738366.png)


![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5738392.png)
